Sakakin
Description
Significance of Complex Glycosides in Chemical Biology
Complex glycosides, molecules in which a sugar is bonded to a non-sugar functional group, are fundamental to life. nih.gov They are not merely structural components or energy stores but are active participants in critical biological functions. nih.gov These molecules are involved in processes such as cell signaling, proliferation, differentiation, and tissue development. nih.gov The structural complexity of glycosides allows for a vast diversity of molecules, which in turn enables a wide range of biological activities. nih.gov This diversity has made them a focal point in drug discovery and development, with many plant-derived glycosides being used as medications. nih.gov The sugar moiety of a glycoside can influence the molecule's solubility, stability, and bioavailability, making glycosylation a key strategy in the modulation of a compound's therapeutic properties. nih.gov
Overview of the Chemical Compound Sakakin (B600188) in Scientific Literature
This compound, also known as orcinol (B57675) glucoside, is a phenolic glycoside that has been identified as a significant bioactive constituent of the plant Curculigo orchioides. nih.gov This plant has a history of use in traditional medicine, which has prompted scientific investigation into its chemical components. nih.gov this compound, with the molecular formula C13H18O7, has been the subject of research exploring its potential therapeutic applications, particularly in the areas of neuroscience and as an antioxidant. nih.govtandfonline.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O7 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 |
InChI Key |
YTXIGTCAQNODGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation of Sakakin
Phytochemical Isolation Methodologies
The isolation of Sakakin (B600188) from natural sources involves various phytochemical methodologies tailored to the specific plant matrix. These methods typically include extraction, purification, and subsequent spectroscopic analysis for structural confirmation.
Extraction and Purification from Cleyera ochnaceae D. C.
This compound was initially discovered and isolated from the young leaves of Cleyera ochnaceae D. C., commonly known as Sakaki. The isolation process involved the extraction of plant material with methanol (B129727). The resulting methanol extract was then subjected to preparative paper chromatography. A solvent system composed of n-butanol:acetic acid:water in a ratio of 4:1:2 was utilized for this chromatographic separation. The objective fraction was subsequently extracted with methanol, and the solvent was removed to yield a yellow powder. Further purification of this powder was achieved through chromatography on silica (B1680970) gel, employing ethyl acetate (B1210297) containing 3-5% methanol as the eluent, which yielded colorless needles of this compound. The structure was further confirmed by synthesis, proving it to be 3-hydroxy-5-β-D-glucopyranosidoxy-toluene. nih.gov
Isolation from Curculigo orchioides Gaertn.
This compound, or orcinol (B57675) glucoside, has also been isolated from the rhizomes of Curculigo orchioides Gaertn. Several methods have been reported for its extraction and purification from this source.
One approach involves pulverizing the dried rhizomes to a fine powder (e.g., 100-120 mesh). This powdered material is then subjected to ethyl acetate reflux extraction, typically in multiple cycles (e.g., three times, each for 50-60 minutes, using 15-20 L of ethyl acetate per kilogram of material). After extraction, the ethyl acetate is reclaimed through underpressure distillation, yielding a crude paste containing curculigoside (B1669338) (this compound). This crude paste is then dissolved in water, followed by countercurrent extraction with ethyl acetate. Subsequent purification steps often involve chromatography and recrystallization, with ethanol (B145695) (concentration >95%) being a common solvent for recrystallization, sometimes including activated carbon for decolorization. huji.ac.ilgoogle.com
Another effective method for isolating curculigoside (this compound) from Curculigo orchioides is preparative high-speed counter-current chromatography (HSCCC). Prior to HSCCC, a cleaning-up step using D101 macroporous resin is often employed to remove co-extracted matrix components. The HSCCC separation typically utilizes a two-phase solvent system, such as ethyl acetate–ethanol–water in a volume ratio of 5:1:5. The lower phase of this system is commonly used as the mobile phase. Optimal conditions for HSCCC have been reported to include a flow rate of 2.0 mL/min, an isolation temperature of 30 °C, and a revolution speed of 800 rpm. This method has successfully yielded curculigoside with high purity. hmdb.ca Furthermore, ultrasound-assisted extraction (UAE) using 70% ethanol has been optimized to obtain orcinol glucoside-enriched extracts from Curculigo orchioides rhizomes, demonstrating higher efficiency compared to conventional methods. researchgate.net
Comparative Analysis of this compound from Diverse Botanical Sources
This compound has been identified in various plant species, including Cleyera ochnaceae D. C., Curculigo orchioides Gaertn., and even Cymbidium Lunagrad Eternal Green nih.govauburn.eduresearchgate.net. Structurally, this compound (orcinol glucoside) is consistently described as a glycoside formed from orcinol and D-glucose, with its chemical structure being 3-hydroxy-5-β-D-glucopyranosidoxy-toluene scielo.brnih.gov. While the compound itself maintains a consistent chemical identity across these sources, the specific methodologies for its isolation vary, reflecting adaptations to the different plant matrices and the desired purity or yield. For instance, initial isolations from Cleyera ochnaceae utilized traditional paper chromatography nih.gov, whereas more recent work with Curculigo orchioides has employed advanced techniques like HSCCC and ultrasound-assisted extraction for improved efficiency and purity hmdb.caresearchgate.net. Despite these variations in extraction and purification protocols, the fundamental chemical properties and spectroscopic characteristics of this compound remain consistent, confirming its identity as the same compound across these diverse botanical origins.
Advanced Spectroscopic and Analytical Techniques for Structure Confirmation
The definitive structural elucidation of this compound relies heavily on advanced spectroscopic and analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is instrumental in determining the complete structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom. The coupling patterns and chemical shifts observed in the NMR spectra are critical for assigning specific atoms within the molecule and confirming the connectivity of the orcinol and glucose units.
The ¹H NMR spectrum of this compound (orcinol glucoside) in CD₃OD at 400 MHz reveals characteristic signals for both the aromatic ring protons and the glucose moiety protons. scielo.br
Table 1: ¹H NMR Data for this compound (Orcinol Glucoside) in CD₃OD (400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (aromatic) | 6.42 | s | - |
| H-4 (aromatic) | 6.36 | s | - |
| H-6 (aromatic) | 6.29 | s | - |
| H-1' (anomeric) | 4.59 | s | - |
| Glucosyl H | 3.36-3.45 | m | - |
| Ha-6' (glucosyl) | 3.70 | dd | 12.0, 5.0 |
| Hb-6' (glucosyl) | 3.89 | dd | 12.1, 1.8 |
| -CH₃ | 2.22 | s | - |
The ¹³C NMR spectrum provides insights into the carbon skeleton and the presence of various functional groups. The distinct chemical shifts for the aromatic carbons, the methyl group, and the glucose carbons confirm the proposed structure. scielo.br
Table 2: ¹³C NMR Data for this compound (Orcinol Glucoside) in CD₃OD (101 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (aromatic) | 160.1 |
| C-2 (aromatic) | 102.2 |
| C-3 (aromatic) | 159.2 |
| C-4 (aromatic) | 109.8 |
| C-5 (aromatic) | 141.3 |
| C-6 (aromatic) | 111.2 |
| C-1' (glucosyl) | 102.1 |
| C-2' (glucosyl) | 74.9 |
| C-3' (glucosyl) | 78.0 |
| C-4' (glucosyl) | 71.4 |
| C-5' (glucosyl) | 77.9 |
| C-6' (glucosyl) | 62.5 |
| -CH₃ | 21.6 |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to deduce its structural components through fragmentation analysis. Electrospray ionization (ESI) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry is commonly employed for this purpose. nih.gov
For this compound (Orcinol glucoside, C₁₃H₁₈O₇), the predicted monoisotopic mass is 286.10525291 Da nih.gov. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 287.1125183105469. nih.gov Fragmentation patterns in tandem mass spectrometry (MS/MS) provide crucial information about the substructures within the molecule. The observed fragment ions result from the cleavage of specific bonds, allowing for the reconstruction of the original molecule's architecture. wikipedia.org
Table 3: LC-MS/MS Fragmentation Data for this compound (Orcinol Glucoside) in Positive Ion Mode
| Precursor Ion (m/z) | Fragment Ions (m/z) | Relative Abundance (%) | Collision Energy |
| 287.1125 | 134.9964 | 100 | 65 HCD |
| 58.0659 | 80.12 | ||
| 57.0706 | 74.74 | ||
| 98.0968 | 68.16 | ||
| 84.0813 | 63.83 |
The fragmentation observed, particularly the prominent fragment at m/z 134.9964, is characteristic of the orcinol aglycone after the loss of the glucose moiety. The molecular weight of the orcinol aglycone (C₇H₈O₂) is approximately 124.14 g/mol , and a protonated fragment would be around 125. This suggests that the fragment at m/z 134.9964 might be a further breakdown product or a specific rearrangement ion related to the orcinol part, or possibly a fragment from the sugar moiety. Further detailed analysis of fragmentation pathways would be required to assign all fragment ions definitively.
Detailed Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy is a powerful technique for identifying chromophores—parts of a molecule responsible for absorbing light in the ultraviolet or visible region—and for quantitative analysis technologynetworks.com. For this compound, UV-Vis spectra were crucial in its characterization and structural confirmation.
The primary chromophore in this compound is the orcinol moiety (3-hydroxy-5-methylphenol). Phenolic compounds typically exhibit characteristic absorption bands in the UV region due to π→π* electronic transitions within the aromatic ring and n→π* transitions involving the lone pairs on oxygen atoms.
For this compound, a significant absorption was observed in the UV region, consistent with the orcinol component. Comparative studies were performed using orcinol itself to validate the structural assignment.
Table 1: Key UV-Vis Spectroscopic Data for this compound and Orcinol
| Compound | Solvent | Wavelength of Maximum Absorption (λmax) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Chromophore |
| Orcinol | Methanol | 275 nm tandfonline.com | 1510 tandfonline.com | Phenolic |
| This compound | Methanol | 275 nm tandfonline.com | 1570 tandfonline.com | Phenolic |
Note: The close agreement in λmax and molar extinction coefficients between orcinol and this compound at 275 nm strongly supports the presence of the orcinol chromophore in this compound, indicating that the glycosidic linkage does not significantly alter the electronic transitions of the phenolic ring tandfonline.com. Detailed full spectra would provide additional absorption bands and fine structure for comprehensive analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers, corresponding to vibrational modes of chemical bonds researchgate.netresearchgate.netgardner-lab.com. For this compound, IR spectroscopy played a vital role in its characterization and confirmation of its structure, particularly through comparison with its synthetic analogue.
While specific IR band assignments for this compound are not explicitly detailed in the provided literature snippets, the research indicates that the IR spectra of this compound and its synthetic acetate derivative were found to be identical with those of the corresponding synthetic 3-acetoxy-5-β-D-tetraacetyl-glucopyranosidoxy-toluene tandfonline.com. This identity confirms the presence of the expected functional groups consistent with the proposed phenolic glycoside structure.
Based on the known structure of 3-hydroxy-5-β-D-glucopyranosidoxy-toluene, the IR spectrum of this compound would typically exhibit characteristic absorption bands for the following functional groups:
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |
| O-H (hydroxyl) | 3600-3200 (broad, strong) | Stretching vibrations from phenolic and alcoholic hydroxyl groups. |
| C-H (aromatic) | 3100-3000 (weak) | Stretching vibrations of C-H bonds in the aromatic ring. |
| C-H (aliphatic) | 3000-2850 (medium-strong) | Stretching vibrations of C-H bonds in the methyl and glucose methylene (B1212753) groups. |
| C=C (aromatic) | 1600, 1500 (medium-strong) | Stretching vibrations of the aromatic ring. |
| C-O (ether/alcohol) | 1200-1000 (strong) | Stretching vibrations from the glycosidic linkage and alcohol groups in glucose. |
| C-H (methyl) | ~1375 (medium) | Bending vibrations of the methyl group. |
Note: The precise positions and intensities of these bands would depend on the specific molecular environment and intermolecular interactions. The identity of the IR spectra between natural and synthetic this compound acetate was a key piece of evidence for structural confirmation tandfonline.com.
Chirality Determination via Advanced Spectroscopic Methods
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of many natural products. This compound's structure, 3-hydroxy-5-β-D-glucopyranosidoxy-toluene, inherently possesses chirality due to the presence of the D-glucose moiety tandfonline.comtandfonline.com. D-glucose is a monosaccharide with multiple chiral centers, and its absolute configuration is well-established.
The structural elucidation of this compound explicitly identifies the sugar component as D-glucose and the glycosidic linkage as β-D-glucopyranosidoxy tandfonline.comtandfonline.com. This specific designation directly determines the chirality of the entire molecule:
D-Glucose: The "D" designation refers to the stereochemistry at the chiral center furthest from the carbonyl group (C5 in glucose), which in D-glucose is analogous to D-glyceraldehyde. This establishes the absolute configuration of all chiral centers within the glucose ring.
β-Glycosidic Linkage: The "β" configuration at the anomeric carbon (C1 of glucose) indicates that the C1-O bond to the aglycone (orcinol) is on the same side of the pyranose ring as the C5-CH₂OH group. This further defines the stereochemistry at the glycosidic bond.
While the primary literature confirming this compound's structure relies on synthesis and comparative spectroscopy (UV, IR, melting point) tandfonline.com, advanced spectroscopic methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are commonly employed to confirm or determine the absolute configuration and conformational preferences of chiral molecules, especially natural products rsc.orgarxiv.org.
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Chiral chromophores (like the aromatic system in orcinol when coupled with the chiral glucose) or achiral chromophores in a chiral environment can exhibit CD signals. A CD spectrum for this compound would show characteristic Cotton effects (bands of positive or negative ellipticity) in the UV region, particularly around the absorption wavelengths of the orcinol chromophore, which would be indicative of its specific stereochemistry.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in optical rotation with wavelength. For a chiral molecule like this compound, the optical rotation would vary with wavelength, exhibiting characteristic curves (Cotton effects) that can be used to deduce absolute configuration.
Although specific CD or ORD data for this compound were not detailed in the provided search results, the unambiguous identification of D-glucose and the β-glycosidic linkage within its structure provides the foundational determination of its chirality. These advanced techniques would serve as complementary tools to experimentally verify the predicted chiroptical properties based on its established absolute configuration.
Synthetic Strategies and Chemical Transformations of Sakakin
Total Chemical Synthesis of Sakakin (B600188)
The total chemical synthesis of this compound has been instrumental in confirming its proposed structure and providing access to the compound for further study.
Historical Context of this compound Synthesis Pathways
This compound was initially discovered as a new phenolic substance in the methanol (B129727) extract of young leaves from Cleyera ochnaceae D. C. (commonly known as Sakaki). fishersci.cauni.lu Its structure, determined to be a glycoside composed of orcinol (B57675) and D-glucose, was subsequently confirmed through chemical synthesis. fishersci.cauni.lu
The pioneering synthesis involved a reaction between orcinol and α-D-tetra-acetyl-glucopyranosidyl bromide. This glycosidation was carried out in a mixture of aqueous potassium hydroxide (B78521) and acetone (B3395972) under a nitrogen atmosphere. uni.lu The product obtained from this coupling, which still retained a free phenolic hydroxyl group, was then acetylated with pyridine (B92270) and acetic anhydride. The resulting acetate (B1210297) was found to be identical to the acetate derived from natural this compound, as confirmed by infrared (IR) and ultraviolet (UV) spectroscopy, and by mixed melting point determination. uni.lu Further deacetylation of the synthetic acetate using ammonia-methanol yielded a glycoside that was completely identical to natural this compound in both physical and chemical properties. uni.lu
Regioselective and Stereoselective Glycosidation Methodologies
The formation of glycosidic linkages, such as the one found in this compound, is a critical step in carbohydrate chemistry, often presenting challenges in achieving precise regioselectivity and stereoselectivity. Glycosylation reactions typically involve the coupling of a glycosyl donor (in this case, α-D-tetra-acetyl-glucopyranosidyl bromide) with a glycosyl acceptor (orcinol), leading to the formation of a new stereogenic center at the anomeric position of the sugar. This can result in a mixture of α- and β-anomers.
In the historical synthesis of this compound, the desired β-D-glucopyranosidoxy linkage was achieved. fishersci.cauni.lu This stereochemical outcome is often influenced by the protecting groups present on the glycosyl donor, particularly at the C2 position. The presence of an acyl group (like the acetyl group in α-D-tetra-acetyl-glucopyranosidyl bromide) at the C2 position can facilitate neighboring group participation. This participation guides the incoming nucleophile (the phenolic hydroxyl of orcinol) to attack from the opposite face of the sugar ring, predominantly leading to the formation of the 1,2-trans glycosidic linkage, which corresponds to the β-configuration in D-glucose derivatives.
Protecting Group Chemistry in Complex Glycoside Synthesis
Protecting groups are indispensable in the synthesis of complex molecules like this compound, particularly when dealing with polyfunctional compounds such as carbohydrates. Their role is to temporarily mask reactive functional groups, preventing them from participating in undesired reactions while other transformations are carried out elsewhere in the molecule. A well-chosen protecting group should be easy to introduce, stable under the conditions of subsequent reactions, and readily removable without affecting other sensitive functionalities.
In the synthesis of this compound, the hydroxyl groups of the D-glucose moiety were protected as acetyl esters (as part of α-D-tetra-acetyl-glucopyranosidyl bromide). uni.lu Acetyl groups are common protecting groups for alcohols due to their ease of introduction and removal under mild basic or acidic conditions. Other widely used protecting groups for hydroxyls in complex glycoside synthesis include silyl (B83357) ethers and acetals, each offering different orthogonality and stability profiles. The strategic application of such protecting groups allows for chemoselective transformations, ensuring that the glycosidic bond formation occurs specifically at the desired position on the orcinol molecule and with the desired stereochemistry.
Optimization of Synthetic Reaction Conditions
Optimizing reaction conditions is a crucial aspect of chemical synthesis, aiming to achieve the highest possible yield, purity, and selectivity of the desired product while minimizing by-products. Key parameters typically optimized include solvent choice, catalyst type and loading, reaction temperature, and reaction time.
For the historical synthesis of this compound, the reaction conditions reported involved the use of aqueous potassium hydroxide and acetone under a nitrogen atmosphere. uni.lu While these conditions were successful in confirming the structure, detailed studies on the systematic optimization of these specific parameters for this compound's synthesis are not extensively documented in the available literature. However, in general glycoside synthesis, optimization often involves exploring various Lewis acid or Brønsted acid catalysts, different solvents (e.g., polar aprotic solvents for SN2-like glycosylations), and temperature control to influence reaction kinetics and stereochemical outcomes. Modern synthetic approaches often employ high-throughput experimentation and computational methods to efficiently explore the reaction landscape and identify optimal conditions.
Characterization and Purity Assessment of Synthetic this compound
The characterization and purity assessment of synthetic compounds are vital to confirm their identity and ensure their suitability for intended applications. In the case of this compound, the historical synthesis validated the structure by direct comparison with the natural product. uni.lu
Key characterization techniques employed included:
Infrared (IR) Spectroscopy : Used to compare the vibrational modes of functional groups in synthetic this compound acetate with those of natural this compound acetate. uni.lu
Ultraviolet (UV) Spectroscopy : Employed to compare the electronic transitions and chromophores, providing further evidence of structural identity. uni.lu
Mixed Melting Point Determination : A classic method where the melting point of a mixture of synthetic and natural compounds is determined. If the compounds are identical and pure, the mixed melting point will be sharp and identical to the individual compounds. uni.lu
Comparison of Physical and Chemical Properties : After deacetylation, the physical and chemical properties of the synthetic glycoside were compared directly to those of natural this compound. uni.lu
Beyond these historical methods, modern chemical synthesis relies on a broader array of analytical techniques for comprehensive characterization and purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) : Provides detailed information about the connectivity and stereochemistry of atoms within the molecule.
Mass Spectrometry (MS) : Confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation and impurity detection.
High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and separation of impurities, often coupled with UV or MS detectors.
X-ray Diffraction (XRD) : For crystalline samples, it can provide definitive three-dimensional structural information and assess crystallinity.
These techniques, individually or in combination, ensure the high purity and correct structural assignment of synthetic this compound.
Chemical Modifications and Derivatization of this compound
Chemical modifications and derivatizations involve altering the chemical structure of a compound to modify its properties or to facilitate its analysis. For this compound, a glycoside with multiple hydroxyl groups and a phenolic moiety, various derivatization strategies could theoretically be applied.
During its synthesis, this compound's glucose unit was protected as a tetra-acetate, which is a form of derivatization used to control reactivity during the synthetic route. uni.lu This acetylation was a temporary modification, reversed later by deacetylation to yield the final this compound. uni.lu
Further Acylation or Alkylation : The remaining free hydroxyl groups on the glucose unit and the phenolic hydroxyl group on the orcinol moiety could be subjected to further acylation (e.g., with different anhydrides or acid chlorides) or alkylation (e.g., with alkyl halides), potentially altering its solubility, stability, or biological interactions.
Glycosidic Linkage Modifications : While complex, modifications to the glycosidic bond itself or the introduction of additional sugar units to form oligosaccharides could be explored, though this would involve advanced glycosylation chemistry.
Derivatization for Analytical Purposes : Similar to other complex organic compounds, this compound could be derivatized to enhance its detectability or separation in analytical techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Common derivatization reactions for such purposes include silylation, acylation, or alkylation, which can improve volatility or introduce chromophores/fluorophores for enhanced detection.
Such modifications are typically undertaken to explore new biological activities, improve pharmacokinetic properties (e.g., solubility, bioavailability), or create chemical probes for studying biological pathways.
Selective Functionalization of the Orcinol Moiety
The orcinol moiety of this compound contains phenolic hydroxyl groups that are amenable to selective functionalization. The initial synthesis of this compound involves the reaction of orcinol with α-D-tetra-acetyl-glucopyranosidyl bromide, yielding a glycoside that retains a free phenolic hydroxyl group. thegoodscentscompany.com This indicates that selective protection and deprotection strategies can be employed to target specific hydroxyl groups on the orcinol ring. Subsequent acetylation of this resulting glycoside, which still possesses a free phenolic hydroxyl group, confirms the possibility of modifying the orcinol part while the glycosidic linkage is already formed. thegoodscentscompany.com This selective functionalization allows for the introduction of various substituents, potentially altering the compound's physicochemical properties and biological activities.
Derivatization at the Glycosidic Linkage
The glycosidic linkage in this compound connects the orcinol aglycone to the D-glucose sugar moiety. thegoodscentscompany.com This linkage is a key site for derivatization, which can include modifications to the sugar unit itself or the cleavage of the bond. General strategies for carbohydrate derivatization, such as methylation, acetylation, and reduction of monosaccharides, are well-established for structural analysis and can be applied to the glucose unit of this compound. fishersci.canih.govfishersci.ca For instance, the complete deacetylation of a synthetic this compound acetate derivative by ammonia-methanol yields this compound, demonstrating a common transformation of the sugar moiety. thegoodscentscompany.com Furthermore, the glycosidic bond can be cleaved, for example, through hydrolysis, to release the constituent monosaccharide and aglycone. fishersci.canih.govfishersci.ca
Synthesis of this compound Analogues and Derivatives for Structure-Activity Exploration
The synthesis of this compound analogues and derivatives is a critical endeavor for structure-activity relationship (SAR) exploration, aiming to understand how structural modifications influence the compound's biological or chemical properties.
Rational design in chemical biology involves creating new molecules with desired functionalities by predicting how structural changes will affect their behavior through physical models. For this compound, this principle guides the modification of either the orcinol aglycone or the glucose moiety to optimize specific properties. Rational design principles for this compound analogues would typically involve:
Modification of Phenolic Hydroxyls: Altering the number, position, or chemical nature (e.g., etherification, esterification) of the hydroxyl groups on the orcinol ring.
Substitution on the Aromatic Ring: Introducing different substituents (e.g., alkyl groups, halogens) onto the orcinol ring to modulate steric and electronic properties.
Modification of the Sugar Moiety: Changing the type of sugar, its anomeric configuration, or the positions of its hydroxyl groups (e.g., through selective protection and deprotection, or oxidation/reduction).
Alteration of the Glycosidic Linkage: Exploring different types of glycosidic bonds or introducing linkers between the orcinol and sugar units. These systematic modifications allow researchers to establish correlations between structural features and observed activities, as demonstrated in SAR studies of other compounds.
Developing novel synthetic routes is essential for efficiently accessing a diverse range of this compound analogues, especially when traditional methods face challenges such as compatibility issues with sensitive functional groups or low yields. The original synthesis of this compound itself involved specific conditions, such as treating orcinol and α-D-tetra-acetyl-glucopyranosidyl bromide with an aqueous potassium hydroxide and acetone mixture under nitrogen, followed by deacetylation. thegoodscentscompany.com Novel routes might explore alternative glycosylation methods, new protecting group strategies, or catalytic approaches to streamline the synthesis and improve stereoselectivity. For instance, advancements in catalytic reactions and atom-economical approaches are continuously being developed for complex organic synthesis.
Mechanistic Studies of this compound's Chemical Reactivity
Mechanistic studies are crucial for understanding the fundamental chemical processes that govern this compound's behavior under various conditions, including its stability and degradation pathways.
Hydrolytic Stability and Degradation Pathways
This compound, being a glycoside, is susceptible to hydrolytic degradation, a common pathway for chemical breakdown involving interaction with water. The rate of hydrolysis is significantly influenced by factors such as pH and temperature.
Detailed Research Findings on Hydrolytic Stability: A key study on this compound's chemical properties demonstrated its hydrolytic instability under acidic conditions. When this compound was dissolved in N-hydrochloric acid and heated at 100°C for 1.5 hours, it underwent hydrolysis. thegoodscentscompany.com After cooling and extraction, this process yielded needle-like crystalline residue, which was identified as the aglycone, orcinol. thegoodscentscompany.com This finding confirms that the glycosidic linkage in this compound is susceptible to acid-catalyzed hydrolysis, liberating the orcinol and D-glucose components. thegoodscentscompany.com
Table 1: Hydrolytic Degradation of this compound
| Condition | Temperature | Duration | Products Liberated |
| N-Hydrochloric Acid | 100°C | 1.5 hours | Orcinol, D-Glucose |
This hydrolytic pathway is a significant degradation route for this compound, leading to the cleavage of the glycosidic bond and the release of its constituent monosaccharide and aglycone. Understanding these degradation pathways is essential for determining appropriate storage conditions and predicting the compound's stability in various environments.
Oxidation-Reduction Chemistry
The chemical structure of this compound, characterized by a phenolic hydroxyl group and several aliphatic hydroxyl groups on the glucose moiety, renders it susceptible to various oxidation and reduction reactions.
Oxidation: Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to undergo oxidation. The phenolic hydroxyl group in this compound can be oxidized, typically involving the loss of a hydrogen atom to form a phenoxyl radical nih.gov. This radical can then participate in further reactions, including dimerization, polymerization, or further oxidation to quinone structures. The stability of the phenoxyl radical is influenced by the substituents on the aromatic ring. For this compound, the methyl and other hydroxyl groups on the orcinol moiety could influence the stability and reactivity of the phenoxyl radical formed upon oxidation.
The hydroxyl groups on the glucose sugar unit are also susceptible to oxidation, particularly by strong oxidizing agents. Primary alcohol groups (like the hydroxymethyl group at C-6 of glucose) can be oxidized to aldehydes, then to carboxylic acids, while secondary alcohol groups can be oxidized to ketones. The glycosidic bond itself, linking the orcinol and glucose units, is generally stable under mild oxidizing conditions but can be cleaved under harsher oxidative environments, leading to the degradation of the molecule.
Reduction: The reduction chemistry of this compound primarily involves the saturation of any unsaturated bonds or the reduction of oxidized functional groups if this compound were to undergo prior oxidation. However, given its primary structure as a phenolic glycoside, there are no inherent reducible functional groups like aldehydes, ketones, or nitro groups that would typically undergo straightforward reduction under mild conditions. The aromatic ring is highly stable and generally resists reduction unless under very harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature), which would lead to the loss of aromaticity. The glycosidic bond is also relatively stable to common reducing agents.
Detailed Research Findings (General Principles Applied to this compound): While specific experimental data on the oxidation-reduction potentials or detailed reaction pathways of this compound are not extensively documented in the publicly available literature, the principles of organic redox chemistry allow for predictions based on its functional groups. For instance, the phenolic moiety is expected to exhibit redox behavior similar to other simple phenols. The presence of the glucose unit might influence solubility and steric hindrance, thereby affecting reaction rates and pathways. Studies on other phenolic glycosides often show that the phenolic part is the primary site for oxidative reactions, contributing to radical scavenging activity.
Reaction Kinetics and Thermodynamic Considerations
The reaction kinetics and thermodynamic considerations for this compound involve understanding the rates at which it undergoes chemical transformations and the energy changes associated with these processes. These aspects are critical for predicting its stability, reactivity, and potential degradation pathways.
Reaction Kinetics: The rate of any reaction involving this compound would be influenced by several factors, including temperature, concentration of reactants, pH, and the presence of catalysts. As a glycoside, this compound is susceptible to hydrolysis of its glycosidic bond, a reaction that breaks the bond between the sugar and the aglycone (orcinol). This hydrolysis can be catalyzed by acids, bases, or enzymes (glycosidases).
The kinetic studies for such hydrolysis reactions typically involve monitoring the disappearance of this compound or the appearance of its hydrolysis products (orcinol and glucose) over time. The rate law for hydrolysis would depend on the specific mechanism (e.g., A1 or A2 mechanism for acid-catalyzed hydrolysis). For example, a pseudo-first-order rate constant (k') for hydrolysis might be observed under conditions where water is in large excess, and the reaction rate is primarily dependent on the concentration of this compound and the catalyst.
Thermodynamic Considerations: Thermodynamics dictates the spontaneity and equilibrium position of reactions involving this compound. Key thermodynamic parameters include:
Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous reaction. For hydrolysis reactions, a negative ΔG suggests that the cleavage of the glycosidic bond is thermodynamically favorable.
Entropy (ΔS): The change in disorder of the system. Hydrolysis, by breaking one molecule into two, generally leads to an increase in entropy, which contributes to the spontaneity of the reaction.
The stability of this compound in solution is thermodynamically governed. For instance, the glycosidic bond is known to be stable under neutral aqueous conditions but becomes less stable at extreme pH values. The thermodynamic stability of this compound is also influenced by its intermolecular interactions in different solvents and its crystalline or amorphous state.
Detailed Research Findings (General Principles Applied to this compound): Specific kinetic rate constants (e.g., k for hydrolysis at various temperatures and pH values) or detailed thermodynamic parameters (ΔG°, ΔH°, ΔS° for specific reactions) for this compound are not readily available in the general chemical literature. However, based on the known behavior of similar phenolic glycosides, it can be inferred that:
Hydrolysis: The glycosidic bond is expected to undergo acid-catalyzed hydrolysis, with the rate increasing at lower pH values and higher temperatures. Enzymatic hydrolysis by β-glucosidases would also be a significant pathway in biological systems.
Elucidation of Biosynthetic Precursors and Intermediates
This compound is a glucoside derived from two primary precursors: orcinol and D-glucose wikipedia.orglipidmaps.org. Orcinol (5-methylresorcinol) is a polyketide, a class of natural products synthesized through the iterative condensation of small carboxylic acid units wikipedia.orgwikipedia.orgwikipedia.org. Historically, orcinol was among the first polyketides isolated, with its synthesis mechanism proposed to involve repetitive condensation or polymerization reactions of acetate units, a concept known as the polyacetate hypothesis wikipedia.org.
The biosynthesis of orcinol specifically involves the condensation of acetyl-CoA and malonyl-CoA units, followed by aromatization and methylation steps wikipedia.orgnih.gov. Acetyl-CoA and malonyl-CoA serve as the fundamental building blocks for the polyketide chain wikipedia.orgnih.govwikipedia.org. D-glucose, the sugar moiety of this compound, is a monosaccharide produced in plants primarily through photosynthesis guidetopharmacology.org. Within plant cells, D-glucose can be stored, metabolized for energy, or converted into activated forms like UDP-glucose, which acts as a glucosyl moiety donor in various glycosylation pathways guidetopharmacology.orghmdb.ca.
Enzymatic Steps in this compound Biosynthesis
The formation of this compound from its precursors involves specific enzymatic catalysis, particularly in the assembly of the orcinol ring and the subsequent attachment of the glucose molecule.
The glycosylation of orcinol to form this compound (orcinol glucoside) is catalyzed by a UDP-dependent glycosyltransferase (UGT) nih.govwikipedia.orgzhanggroup.org. A study focusing on Curculigo orchioides Gaertn., a plant source of orcinol glucoside, successfully identified a highly active UGT involved in this process nih.govwikipedia.org. This specific UGT facilitates the modification of orcinol by attaching a glucose molecule at either the carbon-3 or carbon-5 hydroxyl group, leading to the formation of orcinol glucoside nih.govwikipedia.org. Glycosyltransferases, in general, are known for their ability to transfer a monosaccharide unit from a nucleotide sugar donor, such as UDP-glucose, to an acceptor substrate with high regio- and stereospecificity amdb.online. Plant UGTs frequently utilize polyketides and flavonoids as acceptor molecules nih.gov.
The biosynthesis of the orcinol ring, the aglycone component of this compound, is mediated by a specialized enzyme called orcinol synthase (ORS) nih.govwikipedia.org. ORS is classified as a type III polyketide synthase (PKS) nih.govwikipedia.org. This enzyme catalyzes a crucial condensation reaction, combining one molecule of acetyl-CoA with three molecules of malonyl-CoA to yield orcinol nih.govwikipedia.org. The identification of ORS from Rhododendron dauricum marked it as the first plant PKS capable of generating acetate-derived aromatic tetraketides, including orcinol, from acetyl-CoA idrblab.netmetabolomicsworkbench.orgnih.gov.
Genetic and Molecular Regulation of this compound Biosynthesis in Plants
The production of this compound in plants is subject to genetic and molecular regulation, influencing the expression and activity of the enzymes involved in its biosynthetic pathway. Research on Curculigo orchioides has indicated that the genes encoding orcinol synthase (ORS) and UDP-dependent glycosyltransferase (UGT) play key roles in this compound biosynthesis nih.govwikipedia.org. Specifically, the overexpression of downstream genes in this pathway, such as CorcORS1 and CorcUGT31, has been shown to significantly enhance the production of orcinol glucoside nih.gov.
More broadly, the biosynthesis of plant secondary metabolites, including phenolic compounds like orcinol, is tightly regulated at the transcriptional level nih.gov. This regulation is often orchestrated by various transcription factors (TFs), such as members of the MYB family, which control the expression of structural genes within the biosynthetic pathways nih.gov. These regulatory mechanisms ensure the precise accumulation of secondary metabolites in response to developmental cues and environmental factors nih.gov.
Chemoenzymatic and Microbial Fermentation Approaches for this compound Production
Beyond plant extraction, significant progress has been made in the biotechnological production of this compound, particularly through microbial fermentation. A notable study successfully engineered the yeast Yarrowia lipolytica for the efficient production of orcinol glucoside (this compound) nih.govwikipedia.org. This metabolic engineering approach, combined with optimized fermentation conditions, led to a substantial increase in this compound yield. The production was improved by approximately 100-fold, achieving a final concentration of 43.46 g/L (0.84 g/g dry cell weight), which represents a remarkable 6,400-fold increase compared to extraction from the natural plant source, C. orchioides roots nih.govwikipedia.org. Yarrowia lipolytica proved to be a suitable host due to its inherent high carbon fluxes towards acetyl-CoA and malonyl-CoA, which are essential precursors for orcinol synthesis nih.gov.
Chemoenzymatic synthesis, which integrates the selectivity of enzymatic catalysis with the versatility of chemical transformations, offers a powerful strategy for producing complex molecules. While the Yarrowia lipolytica example primarily highlights microbial fermentation with engineered enzymes, it embodies the principles of a chemoenzymatic approach by leveraging biological catalysts in a controlled system to achieve high-yield production.
Table 1: Enhanced Production of this compound in Yarrowia lipolytica
| Production Method | Yield (g/L) | Improvement Factor (vs. Plant Extraction) |
| Plant Extraction | - | 1x (baseline) |
| Engineered Yarrowia lipolytica | 43.46 nih.govwikipedia.org | ~6,400x nih.govwikipedia.org |
Role of Sakakin in Chemical Biology
The biological activities of Sakakin (B600188) position it as a valuable tool in chemical biology for probing specific cellular and physiological processes. Its ability to modulate the HPA axis and BDNF expression makes it a useful chemical probe for studying the neurobiology of stress, anxiety, and depression. By observing the effects of this compound on these pathways, researchers can gain a deeper understanding of the molecular mechanisms underlying these conditions. Furthermore, as a specific glycoside with defined biological effects, this compound can be used in studies aimed at understanding the structure-activity relationships of phenolic glycosides and their interactions with biological targets.
Mechanistic Investigations of Sakakin S Biological Activities: in Vitro and Animal Models
Antioxidative Activity Mechanisms
Sakakin (B600188) (Orcinol glucoside) demonstrates significant antioxidative properties, primarily by mitigating oxidative stress and scavenging reactive oxygen species (ROS) researchgate.netresearchgate.netresearchgate.netnih.gov. Oxidative stress arises from an imbalance between the production of ROS and the body's ability to detoxify them, leading to cellular damage mdpi.com.
A key mechanism identified for this compound's cellular antioxidant activity involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway researchgate.netresearchgate.netresearchgate.netnih.gov. The Nrf2/Keap1 pathway is a critical regulator of cellular defense against oxidative stress mdpi.comnih.govfrontiersin.orgnih.govmdpi.com. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation mdpi.com. However, upon exposure to oxidative stress, specific cysteine residues in Keap1 are modified, leading to a conformational change that prevents Keap1 from mediating Nrf2 degradation mdpi.com. This stabilization allows Nrf2 to accumulate, translocate to the nucleus, and heterodimerize with small Maf proteins mdpi.com. The Nrf2-sMaf complex then binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and phase II detoxification enzyme genes, activating their transcription mdpi.comnih.govmdpi.com.
By activating the Nrf2/Keap1 pathway, this compound leads to an elevation in the expression of crucial antioxidant enzymes researchgate.netresearchgate.net. These enzymes typically include:
Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide mdpi.commdpi.comfrontiersin.org.
Catalase (CAT): Converts hydrogen peroxide into water and oxygen mdpi.comfrontiersin.org.
Glutathione (B108866) Peroxidase (GPx): Reduces hydrogen peroxide and organic hydroperoxides to water using glutathione mdpi.comfrontiersin.org.
NAD(P)H:quinone oxidoreductase 1 (NQO1): Detoxifies reactive quinones and quinone imines mdpi.comresearchgate.net.
Heme Oxygenase-1 (HO-1): Degrades heme into products with anti-inflammatory and antioxidant effects mdpi.com.
This upregulation of endogenous antioxidant enzymes via the Nrf2/Keap1 pathway contributes significantly to this compound's ability to mitigate oxidative stress at the cellular level researchgate.netresearchgate.netresearchgate.netnih.gov.
Neurobiological Activity Mechanisms in Animal Models
This compound (Orcinol glucoside) has demonstrated notable neurobiological activities, particularly in animal models of stress-induced depression, exhibiting antidepressant and anxiolytic effects researchgate.netnih.govtandfonline.comresearchgate.netscielo.br. These effects are linked to its influence on key neuroendocrine and intracellular signaling pathways.
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a central neuroendocrine system that plays a crucial role in the body's response to stress researchgate.netnih.govnih.govfrontiersin.orgmdpi.commigrainecollaborative.org. Chronic stress can lead to hyperactivity of the HPA axis, characterized by elevated levels of stress hormones, which is implicated in the pathophysiology of mood disorders like depression researchgate.netresearchgate.netnih.govmdpi.com.
Research in animal models, specifically Chronic Unpredictable Mild Stress (CUMS) rats, has shown that this compound (Orcinol glucoside) can modulate HPA axis function researchgate.net. This compound treatment was found to down-regulate the over-activity of the HPA axis in these stressed animals researchgate.net. A key indicator of this modulation was the observed decrease in serum corticosterone (B1669441) (CORT) levels in CUMS rats treated with this compound researchgate.net. This suggests that this compound helps to restore the HPA axis balance, thereby contributing to its antidepressant-like effects.
Table 1: Effect of this compound on HPA Axis Activity in CUMS Rats
| Parameter | CUMS Control | This compound Treatment | Change | Reference |
| Serum Corticosterone (CORT) Levels | Elevated (Hyperactive) | Decreased | Down-regulation | researchgate.net |
Studies in CUMS rats have demonstrated that this compound (Orcinol glucoside) positively influences the expression of BDNF researchgate.net. Treatment with this compound led to an increase in BDNF expression in the hippocampus of these rats researchgate.net. This upregulation of BDNF is considered a significant mechanism through which this compound exerts its neurobiological, particularly antidepressant, effects, as enhanced BDNF levels can promote synaptic plasticity and neuronal survival, counteracting the neuronal deficits associated with chronic stress frontiersin.orgfrontiersin.orgmdpi.comnih.govnih.gov.
Table 2: Effect of this compound on Neurotrophic Factor Expression in CUMS Rats
| Neurotrophic Factor | Location | CUMS Control | This compound Treatment | Change | Reference |
| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus | Decreased | Increased | Upregulation | researchgate.net |
Intracellular signaling cascades, such as the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, are crucial for mediating various cellular processes, including cell proliferation, differentiation, and survival, as well as playing a key role in behavioral and cognitive functions like learning and memory mdpi.comnih.govmdpi.comfrontiersin.orgnih.gov. Phosphorylation of ERK1/2 is a common mechanism for its activation, allowing it to regulate gene expression and protein activity mdpi.comnih.govfrontiersin.orgnih.gov.
In the context of its neurobiological effects, this compound (Orcinol glucoside) has been shown to activate specific intracellular signaling cascades. Research in CUMS rats revealed that this compound treatment resulted in increased phosphorylation of ERK1/2 in the hippocampus researchgate.net. This activation of the ERK1/2 pathway by this compound suggests its involvement in modulating neuronal activity and plasticity, which contributes to its observed antidepressant-like effects in animal models researchgate.net.
Table 3: Effect of this compound on Intracellular Signaling Cascades in CUMS Rats
| Signaling Cascade | Location | CUMS Control | This compound Treatment | Change | Reference |
| ERK1/2 Phosphorylation | Hippocampus | Decreased | Increased | Activation | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) for Biological Effects
Quantitative Structure-Activity Relationship (QSAR) models are computational techniques that establish a mathematical relationship between a chemical compound's molecular structure and its biological activity or properties. The fundamental principle underpinning QSAR is that variations in chemical structure influence biological activity wikipedia.orgneovarsity.orgfiveable.me. These models are crucial in drug discovery and medicinal chemistry, enabling the prediction of new compounds' activities based on their structural features, thereby facilitating rational design and optimization neovarsity.orgfiveable.me. QSAR aims to quantitatively correlate biological activities with physicochemical properties, allowing for the prediction of activity for new or untested molecules from the structure of similar compounds with known activities researchgate.netjetir.org.
In the context of this compound, a comprehensive QSAR analysis would involve correlating its structural characteristics and those of its derivatives or analogs with observed biological effects. Such studies typically begin with a dataset of compounds with known biological activities, from which molecular descriptors (numerical representations of structural and physicochemical properties) are calculated. Statistical methods are then employed to build models that relate these descriptors to the biological activity neovarsity.orgmdpi.comnih.gov.
Correlation of Structural Features with Biological Potency
The correlation of structural features with biological potency is a core aspect of QSAR. This involves identifying specific molecular attributes—such as functional groups, molecular size, shape, electronic properties, and lipophilicity—that contribute to a compound's activity neovarsity.orgfiveable.me. By analyzing these features, researchers can gain insights into the molecular interactions between the compound and its biological target, such as enzymes or receptors fiveable.me.
For a compound like this compound (C₁₃H₁₈O₇), if a series of its derivatives were synthesized and their biological activities measured, QSAR studies would seek to determine which specific modifications to the orcinol (B57675) glucoside structure (this compound is also known as Orcinol glucoside nih.gov) lead to enhanced or diminished potency. For instance, changes in the hydroxyl groups, the methyl group, or the glycosidic linkage could be systematically varied, and the resulting changes in biological activity would be quantitatively analyzed. This analysis helps in understanding the "active" parts of the molecule and how they interact with biological systems neovarsity.orgdrugdesign.org.
However, based on the available information, specific detailed research findings regarding the quantitative correlation of this compound's structural features with its biological potency are not present. Therefore, a data table illustrating such correlations for this compound cannot be generated at this time.
Computational Modeling for Activity Prediction
Computational modeling in QSAR utilizes mathematical equations and algorithms to predict the biological activity of compounds. These models are developed using various statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as support vector machines (SVM), random forests (RF), and deep neural networks (DNN) fiveable.menih.govmdpi.com. The models take molecular descriptors as input and generate a predicted activity value as output, enabling virtual screening and prioritization of compounds for synthesis and testing neovarsity.orgfiveable.me.
There are generally two main types of QSAR models: 2D-QSAR and 3D-QSAR.
2D-QSAR models rely on molecular descriptors derived from the two-dimensional topology of the molecule, such as connectivity indices or atom counts jetir.orgnih.gov.
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA), utilize three-dimensional molecular data, including steric and electrostatic fields, to establish correlations between chemical structure and biological activity jetir.orgnih.govcabidigitallibrary.orgwisdomlib.org. These models are particularly useful for understanding the spatial requirements for activity and how molecules interact with their binding sites jetir.org.
Once a QSAR model is built and validated, it can be used to predict the activity of newly designed compounds. These predictions can then guide further modifications to improve the predicted activity, thereby accelerating the drug discovery process and potentially reducing the need for extensive experimental testing neovarsity.orgnih.gov.
While computational modeling is a well-established approach in cheminformatics and drug design, specific computational models developed for predicting the biological activity of this compound or its derivatives are not detailed in the provided search results oddl.fiaclanthology.orgmdpi.com. Therefore, no specific data tables or detailed research findings on this compound's activity prediction models can be presented.
Advanced Analytical Method Development and Validation for Sakakin
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating complex mixtures, allowing for the isolation and individual analysis of Sakakin (B600188).
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds, making it highly suitable for this compound, a glycoside pharmaknowledgeforum.comejgm.co.uk. HPLC method optimization involves a systematic approach to select the appropriate column, mobile phase, and detection parameters to achieve optimal separation, sensitivity, and reproducibility pharmaknowledgeforum.comthermofisher.com.
For a compound like this compound, which contains multiple hydroxyl groups and a glycosidic linkage, reversed-phase HPLC (RP-HPLC) is typically the preferred mode due to its moderate to high polarity pharmaknowledgeforum.com.
Key Optimization Parameters for this compound in HPLC:
Column Selection: C18 columns are commonly used for RP-HPLC due to their versatility ejgm.co.ukresearchgate.net. The choice of particle size and column dimensions (e.g., 2.5 µm to 5 µm particle size, 100-250 mm length, 2.1-4.6 mm internal diameter) would be optimized based on desired resolution, analysis time, and sensitivity ejgm.co.uk.
Mobile Phase: A binary or ternary solvent system consisting of water or an aqueous buffer (e.g., containing formic acid or acetic acid to control pH and improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed ejgm.co.ukresearchgate.net. Gradient elution is often necessary for complex samples or to improve the separation of this compound from co-eluting matrix components rsc.orgchromatographyonline.com. The ratio and gradient profile of the organic modifier would be fine-tuned to achieve optimal retention and resolution of this compound.
Flow Rate and Temperature: These parameters influence retention time, peak shape, and column efficiency. Typical flow rates for analytical columns range from 0.5 to 1.5 mL/min. Column temperature control can enhance selectivity and reproducibility pharmaknowledgeforum.com.
Detection: Given this compound's phenolic moiety (orcinol part), UV detection at an appropriate wavelength (e.g., 210-280 nm) would likely be suitable ejgm.co.ukresearchgate.net. Diode Array Detection (DAD) can provide spectral information for peak purity assessment and identification.
Gas Chromatography (GC) is primarily used for the separation of volatile and thermally stable compounds thermofisher.commdpi.com. As a glycoside, this compound is relatively non-volatile and thermally labile, making direct GC analysis challenging. Therefore, chemical derivatization is essential to convert this compound into a more volatile and thermally stable derivative suitable for GC analysis thermofisher.comchromtech.com.
Derivatization Strategies for this compound:
Silylation: This is the most common derivatization technique for compounds with active hydrogens (e.g., hydroxyl groups, amines, carboxylic acids) thermofisher.comchromtech.com. Silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)) replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability thermofisher.comchromtech.com. For this compound, with its multiple hydroxyl groups, silylation would be a primary choice.
Acylation or Alkylation: These methods are also used to modify polar functional groups, although silylation is generally preferred for carbohydrates and related structures chromtech.com.
GC Method Parameters for Derivatized this compound:
Column: Capillary columns with non-polar or moderately polar stationary phases (e.g., 5% phenyl methylpolysiloxane) are commonly used mdpi.com.
Temperature Program: A temperature program with an initial low temperature followed by a ramp to a higher temperature would be optimized to elute the derivatized this compound and other components effectively mdpi.com.
Carrier Gas: Helium is typically used as the carrier gas mdpi.com.
Detection: Flame Ionization Detector (FID) is a common, universal detector for organic compounds auburn.edu. However, for more specific identification, GC-MS (discussed in Section 6.2.2) is preferred.
This compound, being a glucoside, contains chiral centers within its glucose moiety. While the specific enantiomeric forms or the presence of multiple stereoisomers of this compound are not detailed in the provided search results, the potential for enantiomeric resolution exists. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, offering advantages such as faster analysis times, lower solvent consumption, and improved efficiency compared to traditional normal-phase HPLC chromatographyonline.commdpi.comselvita.com.
SFC Considerations for this compound's Enantiomeric Resolution:
Chiral Stationary Phases (CSPs): The most critical component for chiral SFC is the CSP, which is designed to interact differently with enantiomers, leading to their separation chromatographyonline.commdpi.com. Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives) are widely used and often effective for a broad range of chiral compounds, including those with hydroxyl groups like this compound chromatographyonline.comnih.gov.
Mobile Phase: Supercritical carbon dioxide (CO2) is the primary mobile phase in SFC, often mixed with a polar organic co-solvent (e.g., methanol (B129727), ethanol (B145695), isopropanol) and sometimes a small amount of additive (e.g., trifluoroacetic acid or diethylamine) to optimize selectivity and peak shape chromatographyonline.commdpi.com. The ratio of the co-solvent and the pressure/temperature conditions are critical for achieving resolution.
Detection: UV detection is common. For chiral analysis, a Circular Dichroism (CD) detector can be particularly useful as it can determine enantiomeric ratios even without baseline chromatographic resolution jasco-global.com.
Hyphenated Analytical Technologies
Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, providing highly sensitive and selective analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the trace analysis of polar, non-volatile compounds like this compound, offering high sensitivity, selectivity, and specificity eag.comresearchgate.netnih.govnih.gov. The tandem mass spectrometry (MS/MS) component provides structural information and enhances selectivity by monitoring specific precursor-to-product ion transitions eag.com.
LC-MS/MS Method Development for this compound:
Chromatographic Separation (LC): As discussed in Section 6.1.1, RP-HPLC is suitable for this compound. The LC method would be optimized to provide good separation from matrix interferences before entering the mass spectrometer rsc.orgeag.com.
Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for LC-MS/MS of polar compounds rsc.org. ESI can operate in positive or negative ion mode. For a glycoside with hydroxyl groups, both [M+H]+ (positive mode) and [M-H]- (negative mode) ions could be formed, and the optimal mode would be determined experimentally uni.lu.
Mass Spectrometry (MS/MS): A triple quadrupole (QqQ) mass spectrometer is typically used for trace analysis and quantification eag.comnih.gov.
Precursor Ion Selection: The molecular ion or a characteristic adduct ion of this compound (e.g., [M+H]+ or [M+Na]+) would be selected in the first quadrupole (Q1) uni.lu.
Fragmentation: The precursor ion is then fragmented in a collision cell (Q2) using an inert gas (e.g., argon) to produce characteristic product ions eag.com.
Product Ion Monitoring: Specific product ions are monitored in the third quadrupole (Q3) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, providing high specificity and sensitivity for quantification eag.com.
Quantification: External calibration or isotope dilution (using a stable isotope-labeled internal standard) would be employed for accurate quantification of this compound, especially for trace levels researchgate.netnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for metabolite profiling, particularly for volatile and semi-volatile compounds nih.govnih.govlcms.cz. For this compound, as with GC, derivatization is a prerequisite to make it amenable to GC-MS analysis thermofisher.com. GC-MS offers high chromatographic resolution and reproducible fragmentation patterns, which are valuable for compound identification using spectral libraries thermofisher.comlcms.cz.
GC-MS Application for this compound and its Metabolites:
Sample Preparation and Derivatization: Metabolite extraction from biological matrices (if applicable) would be followed by a two-step derivatization process, typically methoximation of carbonyl groups and silylation of polar functional groups (e.g., -OH, -COOH, -NH, -SH) thermofisher.comresearchgate.net. This renders a wide range of metabolites, including derivatized this compound, volatile for GC separation.
GC Separation: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase thermofisher.com.
Mass Spectrometry (MS): Upon elution from the GC column, compounds enter the mass spectrometer. Electron Ionization (EI) is the most common ionization method in GC-MS, producing characteristic and reproducible fragmentation patterns thermofisher.com.
Compound Identification and Profiling: The mass spectra of the separated compounds are compared against commercial spectral libraries (e.g., NIST, Wiley) for identification thermofisher.comlcms.cz. This allows for the identification of this compound and its potential metabolites (e.g., products of hydrolysis or further metabolism of the orcinol (B57675) or glucose moieties). GC-MS-based metabolomics can provide both qualitative and semi-quantitative information on hundreds of metabolites nih.govresearchgate.net.
Data Tables: Due to the absence of specific published research findings detailing the analytical method development and validation solely for the compound this compound using these techniques, detailed data tables with specific chromatographic parameters, retention times, or mass spectral data for this compound cannot be generated. The descriptions above outline the general applicability and considerations for analyzing a compound of this compound's chemical nature using these advanced analytical methods.
Method Validation Parameters for Robustness and Accuracy
Analytical method validation is a crucial process that ensures an analytical procedure is suitable for its intended purpose ich.orgwjarr.com. Key parameters evaluated during validation include robustness and accuracy, which are fundamental to guaranteeing the reliability and quality of analytical results for this compound.
Robustness refers to an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage ich.orgindustrialpharmacist.com. This involves intentionally varying parameters such as pH of the mobile phase, column temperature, flow rate, or detector wavelength to assess their impact on the analytical results chromatographyonline.com. A robust method yields consistent and reliable results despite minor fluctuations in these conditions, which is essential for routine laboratory use and regulatory compliance industrialpharmacist.com. For this compound, demonstrating robustness ensures that the developed method can be reliably transferred between laboratories or instruments without significant impact on performance.
Accuracy, also known as trueness, expresses the closeness of agreement between the value found by the method and an accepted reference value or true value ich.orgchromatographyonline.com. For drug substances like this compound, accuracy measurements are typically obtained by comparing results to the analysis of a standard reference material or by comparison to a second, well-characterized method chromatographyonline.com. When analyzing this compound in a drug product, accuracy can be evaluated by analyzing synthetic mixtures spiked with known quantities of this compound chromatographyonline.com. Accuracy studies for this compound would involve a minimum of nine determinations across at least three concentration levels covering the specified analytical range, with results reported as percent recovery of the known added amount ich.orgchromatographyonline.com.
Selectivity and Specificity of Assays
Selectivity and specificity are critical validation parameters that define an analytical method's ability to accurately measure the analyte of interest without interference from other components. While often used interchangeably, there is a nuanced distinction between the two terms in analytical chemistry loesungsfabrik.derdmcdowall.com.
Specificity is defined as the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, related substances, or matrix components loesungsfabrik.derdmcdowall.comeuropa.euscioninstruments.com. For this compound, demonstrating specificity would involve analyzing samples spiked with potential interfering substances (e.g., excipients, known degradation products, or structurally similar compounds) to ensure that the this compound signal is not affected loesungsfabrik.deeuropa.eu. In cases where a single procedure is not considered specific enough, an additional analytical procedure may be employed to ensure adequate discrimination europa.eu.
Selectivity describes the degree to which a method can quantify an analyte in the presence of other target analytes or matrix interferences rdmcdowall.comscioninstruments.com. It implies the ability to differentiate the analyte(s) of interest from endogenous components in the matrix or other components in the sample loesungsfabrik.de. For separation techniques used in this compound analysis, selectivity is demonstrated by the resolution of this compound from closely eluting components europa.eu. While true specificity (responding to only one analyte) is rare, particularly for chromatographic methods, selectivity aims to minimize interference and demonstrate fitness for purpose rdmcdowall.comeuropa.eu.
Table 1: Illustrative Selectivity and Specificity Data for this compound Assay
| Interfering Compound | Concentration (µg/mL) | Recovery of this compound (%) | Interference Observed |
| Excipient A | 100 | 99.8 | No |
| Degradant 1 | 5 | 100.2 | No |
| Related Substance B | 2 | 99.5 | No |
| Matrix Blank | N/A | N/A | No peak at this compound RT |
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are fundamental parameters that characterize the sensitivity of an analytical method, defining the lowest concentrations of an analyte that can be reliably measured scioninstruments.comnih.goviupac.orgloesungsfabrik.de.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions nih.govloesungsfabrik.dewikipedia.org. It represents the point at which the analyte signal is distinguishable from the background noise with a certain confidence level loesungsfabrik.dewikipedia.org. For this compound, the LOD is typically determined for qualitative identification or limit tests for impurities loesungsfabrik.de. A commonly accepted signal-to-noise (S/N) ratio for LOD estimation is 3:1 scioninstruments.comloesungsfabrik.de.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy scioninstruments.comnih.govloesungsfabrik.de. The LOQ is crucial for quantitative determinations, especially for impurities and degradation products of this compound loesungsfabrik.de. A generally accepted S/N ratio for LOQ is 10:1 scioninstruments.com. The LOQ cannot be lower than the LOD nih.gov. Both LOD and LOQ can be determined by various methods, including visual evaluation, signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve (e.g., LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope) sepscience.com.
Table 2: Illustrative LOD and LOQ Data for this compound
| Parameter | Value (µg/mL) | Determination Method | S/N Ratio (Typical) |
| LOD | 0.05 | Signal-to-Noise | 3:1 |
| LOQ | 0.15 | Signal-to-Noise | 10:1 |
| LOD | 0.04 | Std. Dev. of Response | N/A |
| LOQ | 0.12 | Std. Dev. of Response | N/A |
Spectroscopic Quantification Methods (e.g., High-Sensitivity UV-Vis)
Spectroscopic methods, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are widely employed for the quantitative analysis of chemical compounds due to their versatility, accuracy, and ease of use libretexts.orgmrclab.comjove.com. High-sensitivity UV-Vis spectrophotometers are valuable tools for the quantification of this compound, especially when dealing with low concentrations.
UV-Vis spectroscopy measures the amount of light absorbed by a sample as a function of wavelength mrclab.comjove.com. This technique relies on the principle that molecules containing chromophores (functional groups that absorb UV or visible light) will absorb light at specific wavelengths, leading to an absorption spectrum jove.commdpi.com. The absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample, as described by Beer-Lambert Law jove.commdpi.com.
For this compound, if it possesses suitable chromophores, high-sensitivity UV-Vis can be utilized for its quantification. Modern UV-Vis spectrophotometers offer excellent sensitivity, high scanning speed, and robustness, making them a preferred analytical tool mdpi.com. While UV-Vis is generally not the most sensitive spectroscopic technique compared to, for example, fluorescence, its broad applicability and ability to detect a wide range of molecules make it highly useful jove.com. The coupling of liquid chromatography with UV-Vis detection is a common analytical technique that enhances selectivity by separating the analyte from potential interferences before detection libretexts.org.
The high sensitivity of UV-Vis for this compound quantification can be achieved through:
Optimized Wavelength Selection: Identifying the wavelength of maximum absorbance (λmax) for this compound to maximize the signal-to-noise ratio jove.com.
Longer Path Length Cells: Using cuvettes with extended path lengths (e.g., 10 mm or more) to increase the absorbance signal, as per Beer-Lambert Law mrclab.com.
Advanced Detector Technology: Modern instruments often incorporate sensitive detectors like silicon photodiodes or charge-coupled devices (CCDs) that improve signal collection and reduce noise mrclab.commdpi.com.
Matrix Optimization: Ensuring the sample matrix does not significantly interfere with this compound's absorbance, potentially requiring sample preparation techniques to isolate this compound libretexts.org.
Table 3: Typical UV-Vis Spectroscopic Parameters for this compound Quantification
| Parameter | Value | Rationale |
| Wavelength of Max. Abs. | 275 nm | Optimal absorption for this compound (hypothetical) |
| Path Length | 1 cm | Standard cuvette size for routine analysis |
| Bandwidth | 1.0 nm | Balances resolution and signal intensity |
| Scan Speed | 600 nm/min | Efficient data acquisition |
| Temperature | 25 °C | Controlled environment for consistent results |
| Solvent | Methanol:Water (50:50) | Suitable for this compound solubility and UV transparency (hypothetical) |
The chemical compound "this compound" is a known glycoside, specifically identified as 3-hydroxy-5-β-d-glucopyranosidoxy-toluene. tandfonline.com It is composed of orcinol and d-glucose. tandfonline.com this compound has the molecular formula C13H18O7 and is also known by its synonym, Orcinol glucoside. uni.luselleck.co.jpchemicalbook.comnih.gov Its PubChem Compound ID (CID) is 12315190. uni.lunih.gov
Despite a comprehensive search for scientific literature focusing on the theoretical and computational chemistry studies of this compound, specific research findings directly addressing its quantum chemical investigations, molecular dynamics simulations, or cheminformatics and predictive modeling were not found in the available search results. The information retrieved primarily details the compound's isolation, chemical structure, and general properties. While general principles and applications of Density Functional Theory (DFT), ab initio methods, Molecular Dynamics (MD) simulations, and Cheminformatics are well-documented in the broader scientific context nih.govstanford.edumdpi.comnih.govnih.govokayama-u.ac.jpmsu.eduaps.orgresearchgate.netmdpi.com20visioneers15.comnih.govru.nlmdpi.comneovarsity.orgarxiv.orgnih.govcolab.wsaps.orgmdpi.comijsrmt.compnnl.govepfl.charxiv.orgresearchgate.netstackexchange.commdpi.comarxiv.orgnih.govaps.orguba.arresearchgate.netscirp.orgmdpi.com, their specific application to the compound this compound is not detailed in the provided sources. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article adhering strictly to the requested outline for the theoretical and computational chemistry studies of this compound.
Theoretical and Computational Chemistry Studies of Sakakin
Cheminformatics and Predictive Modeling of Sakakin (B600188) and its Derivatives
Prediction of Reactivity and Stability
The prediction of a chemical compound's reactivity and stability is a cornerstone of theoretical chemistry, offering critical insights into its behavior and potential transformations. Computational methods, particularly Density Functional Theory (DFT), are widely employed for this purpose uit.noscirp.orgosti.gov. These methods allow for the calculation of various molecular descriptors that correlate with reactivity and stability.
Key global reactivity descriptors often computed include chemical potential (µ), hardness (η), and the electrophilicity index (ω) scirp.orgosti.gov. Hardness (η) quantifies a molecule's resistance to changes in its electron distribution, with higher hardness often indicating greater stability scirp.org. Conversely, softness, the inverse of hardness, indicates a molecule's propensity to undergo changes in its electron distribution scirp.org. The electrophilicity index (ω) represents the stabilization energy a molecular system gains when it is saturated with electrons from its surroundings, providing a measure of its electrophilic character scirp.org.
Thermodynamic stability can be assessed by calculating electronic energy and enthalpy of formation, where a lower energy or enthalpy typically corresponds to greater stability scirp.org. Computational studies can evaluate trends in these parameters, and when compared with experimental data, they can confirm predictions of thermodynamic stability scirp.org.
Beyond traditional quantum chemical calculations, machine learning approaches are increasingly utilized to predict chemical stability and reactivity osti.govtum.dearxiv.orgnih.gov. These data-driven models can analyze the collective molecular and electronic structures of reactants to predict chemical stability with relatively low computational cost, offering insights into the general relationship between transferable properties and molecular reactivity osti.gov.
While these computational methodologies are broadly applicable, specific detailed research findings on the predicted reactivity and stability of this compound (PubChem CID 12315190) through dedicated computational studies were not identified in the current literature search.
De novo Design of Novel Analogues
De novo molecular design is a powerful computational strategy aimed at generating entirely new chemical structures from scratch, rather than modifying existing ones arxiv.orgnih.govresearchgate.netnih.gov. The primary objective is to create molecules with desired chemical and pharmacological properties, thereby exploring a much broader chemical space than traditional virtual screening methods researchgate.netchemrxiv.org. This approach is particularly valuable in areas such as drug discovery, where the goal is to identify novel scaffolds with optimized bioactivity, synthesizability, and structural novelty researchgate.netnih.gov.
Various computational techniques underpin de novo design. Fragment-based approaches involve constructing molecules piece by piece, often directly within the binding site of a target macromolecule, by adding typical drug fragments and evaluating their interactions researchgate.netchemrxiv.org. Generative models, frequently employing deep learning methodologies such as autoencoders, graph neural networks, and diffusion models, are also utilized to map molecular structures into a continuous latent space tum.dearxiv.orgnih.gov. This latent space preserves chemical similarity principles, enabling the systematic generation of novel compounds and analogue structures arxiv.org.
The design process often incorporates molecular docking to guide the exploration of chemical space and ensure that generated compounds exhibit favorable interactions with their intended biological targets researchgate.netchemrxiv.org. Furthermore, to ensure the practical feasibility of the computationally designed molecules, synthesizability constraints are frequently integrated into de novo design protocols researchgate.netnih.govchemrxiv.org. Close collaboration between computational and synthetic chemists is often recommended to bridge the gap between theoretical design and experimental realization researchgate.net.
While de novo design methods offer the potential to discover innovative chemical scaffolds and expand chemical diversity beyond what is available in commercial libraries, specific instances of de novo design efforts focused on generating novel analogues of this compound (PubChem CID 12315190) were not found in the reviewed literature.
Environmental Fate and Biotransformation Studies of Sakakin
Degradation Pathways in Environmental Compartments
Degradation pathways describe the processes by which a chemical compound breaks down into simpler substances within the environment. For organic compounds, key abiotic degradation processes include photodegradation and hydrolysis researchgate.net.
Detailed studies on the hydrolysis mechanisms and rates of Sakakin (B600188) are not found in the accessible literature. Hydrolysis is a chemical reaction in which water reacts with a compound, often leading to its breakdown. For many organic compounds, hydrolysis can be a significant degradation pathway, particularly in aquatic environments researchgate.net. The rate and mechanism of hydrolysis are typically influenced by pH, temperature, and the chemical structure of the compound slideshare.netlibretexts.orgdergipark.org.trviu.caresearchgate.net. Studies would typically determine hydrolysis rates across a range of environmentally relevant pH values (e.g., acidic, neutral, and alkaline conditions) and identify the stable hydrolysis products eurofins.comnih.gov.
Microbial Biodegradation and Metabolite Identification
Microbial biodegradation involves the breakdown of chemical compounds by microorganisms, which utilize these compounds for energy or growth hanyang.ac.kragriscigroup.us. This process is a primary route of dissipation for many organic substances in the environment researchgate.net.
Specific data on the aerobic and anaerobic transformation processes of this compound are not detailed in the currently available scientific literature. However, these processes are fundamental to environmental fate assessments eurofins.comect.deoecd.orgoecd.orgoecd.org.
Aerobic Transformation: In the presence of oxygen, microorganisms can mineralize organic compounds into carbon dioxide, water, and biomass, or transform them into other metabolites hanyang.ac.kragriscigroup.us. Studies typically involve incubating the compound in soil or water-sediment systems under aerobic conditions and monitoring its disappearance and the formation of metabolites and CO2 eurofins.comoecd.orgoecd.org.
Anaerobic Transformation: In oxygen-depleted environments, such as saturated soils or sediments, anaerobic microorganisms facilitate degradation through different metabolic pathways, often involving reduction reactions eurofins.comhanyang.ac.kroecd.orgoecd.orgresearchgate.net. Similar to aerobic studies, these involve incubation under anaerobic conditions to track transformation rates and identify anaerobic metabolites eurofins.comoecd.orgoecd.org.
The specific role of microbial communities in the biotransformation of this compound has not been documented in the searched literature. However, microbial communities play a crucial role in the biotransformation of organic compounds in various environmental compartments, including soil, water, and sediment researchgate.netnih.govmdpi.comnih.govfrontiersin.orgacademicjournals.org. Their diverse enzymatic systems enable them to convert a wide range of xenobiotic compounds researchgate.netnih.govacademicjournals.org. The composition and activity of these communities can significantly influence the rate and extent of biodegradation agriscigroup.usresearchgate.netnih.gov. Factors such as nutrient availability, temperature, and pH also affect microbial activity and, consequently, the rate of biotransformation agriscigroup.us.
Sorption, Leaching, and Mobility in Soil and Sediment Systems
Information specifically on the sorption, leaching, and mobility of this compound in soil and sediment systems is not found in the available scientific literature. These processes dictate how a compound moves through the terrestrial and aquatic environments and its potential to contaminate groundwater or surface water researchgate.netawsjournal.orgalanplewis.com.
Sorption: Sorption refers to the binding of a chemical to soil or sediment particles, primarily to organic matter and clay minerals researchgate.netawsjournal.orgalanplewis.com. High sorption generally reduces a compound's mobility and bioavailability researchgate.net. Sorption coefficients (e.g., Kd, Koc) are determined to quantify the extent of binding awsjournal.org.
Leaching and Mobility: Leaching is the process by which a compound is transported downwards through the soil profile with percolating water, potentially reaching groundwater researchgate.netawsjournal.orgalanplewis.com. Mobility describes the ease with which a compound moves through soil and sediment researchgate.netpsu.eduuctm.edu. Factors influencing mobility include a compound's water solubility, sorption affinity, soil texture, organic carbon content, and rainfall patterns researchgate.netawsjournal.orgalanplewis.compsu.edu. Leaching studies often involve soil column experiments or field dissipation studies eurofins.comresearchgate.netawsjournal.org. Compounds with low sorption and high water solubility tend to be more mobile and have a higher leaching potential awsjournal.orgpsu.edu.
Environmental Monitoring Methodologies for this compound and its Transformation Products
Environmental monitoring methodologies are systematic approaches used to detect, quantify, and track the presence of chemical compounds and their transformation products in environmental samples transformativepathways.netgmpinsiders.com. These methodologies are critical for assessing environmental contamination, understanding exposure pathways, and evaluating the effectiveness of mitigation strategies gmpinsiders.commdpi.com. Common techniques often involve sampling environmental matrices (e.g., water, soil, air, biota) followed by analytical methods such as chromatography (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) coupled with mass spectrometry (MS) for identification and quantification mdpi.com.
For this compound and its potential transformation products, specific environmental monitoring methodologies tailored to this compound were not identified in the reviewed scientific literature. General environmental monitoring techniques involve various sampling methods, including active and passive air sampling, and surface sampling using contact plates or swabs, depending on the target matrix and type of contamination gmpinsiders.com. The selection of an appropriate monitoring method depends on factors such as the chemical's properties, expected concentrations, and the environmental compartment of interest mdpi.com. Without specific studies on this compound's environmental presence or its transformation products, specialized monitoring protocols for this compound have not been established or reported.
Q & A
Q. Q1. What are the foundational methods for synthesizing Sakakin, and how can researchers optimize reaction conditions for reproducibility?
Answer: this compound synthesis typically involves [insert hypothetical reaction pathway based on literature, e.g., cross-coupling or catalytic cycles]. Key parameters include temperature, solvent polarity, and catalyst loading. To ensure reproducibility:
- Use controlled experiments to isolate variables (e.g., DOE principles) .
- Validate purity via HPLC or GC-MS and report retention times/conditions .
- Document all reaction parameters (e.g., stirring speed, inert atmosphere protocols) to align with reproducibility standards .
Table 1: Common Analytical Techniques for this compound Characterization
Advanced Research Questions
Q. Q2. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?
Answer: Contradictions often arise from methodological variability. Address this by:
Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, dosage ranges) using PRISMA guidelines .
Dose-response validation : Replicate conflicting studies with standardized protocols (e.g., OECD Test No. 423 for toxicity) .
Statistical scrutiny : Apply ANOVA or Bayesian models to assess whether differences are statistically significant .
Example Workflow:
- Step 1 : Identify outliers in IC50 values using Grubbs’ test.
- Step 2 : Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Step 3 : Publish negative results to reduce publication bias .
Q. Q3. What advanced computational models are suitable for predicting this compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate binding kinetics under physiological conditions (e.g., GROMACS/AMBER) .
- QSAR : Train models using bioactivity datasets with >100 data points; validate via leave-one-out cross-validation .
- Docking studies : Use AutoDock Vina with cryo-EM structures for higher accuracy .
Key Considerations:
Q. Q4. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?
Answer: Adopt a multi-omics approach:
Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
Proteomics : SILAC or TMT labeling to quantify protein interaction networks.
Metabolomics : LC-HRMS to map metabolic pathway disruptions .
Mitigate Confounders:
- Use isogenic cell lines to minimize genetic variability.
- Include time-course experiments to distinguish primary vs. secondary effects .
Methodological Pitfalls and Solutions
Q. Q5. What are common errors in this compound’s spectral data interpretation, and how can they be avoided?
Answer:
- Error : Misassigning NMR peaks due to solvent effects.
Solution : Compare spectra across multiple solvents (DMSO-d6 vs. CDCl3) . - Error : Overlooking trace impurities in MS data.
Solution : Use high-resolution MS (HRMS) and isotopic pattern analysis .
Best Practices:
- Deposit raw spectral data in repositories like Zenodo for peer validation .
Q. Q6. How can researchers validate this compound’s stability under varying storage conditions?
Answer:
- Forced degradation studies : Expose this compound to heat, light, and humidity; monitor via UPLC-PDA .
- Accelerated stability testing : Use Arrhenius equation to extrapolate shelf life .
Documentation Requirements:
- Report degradation products and storage buffers in supplementary materials .
Cross-Disciplinary Applications
Q. Q7. What interdisciplinary frameworks are effective for studying this compound’s environmental impact?
Answer:
- Life Cycle Assessment (LCA) : Quantify ecotoxicity using USEtox models .
- Field studies : Pair HPLC-MS with ecological sampling (e.g., soil/water analysis) .
Ethical Compliance:
- Adhere to Nagoya Protocol for biodiversity-related research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
